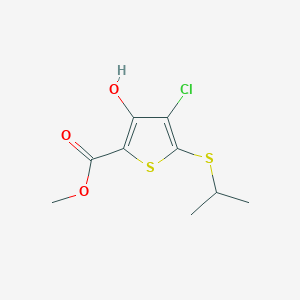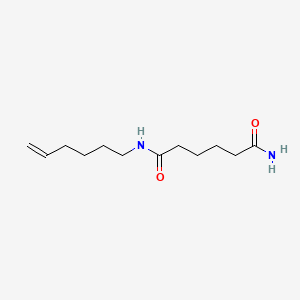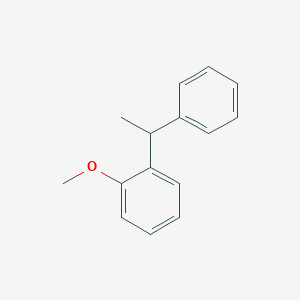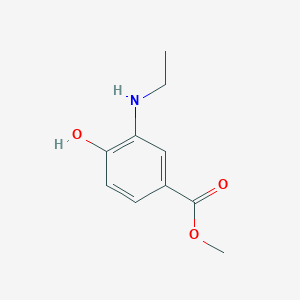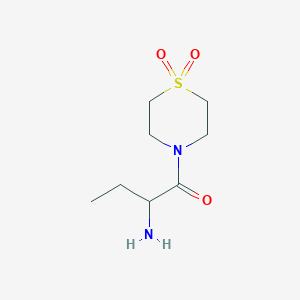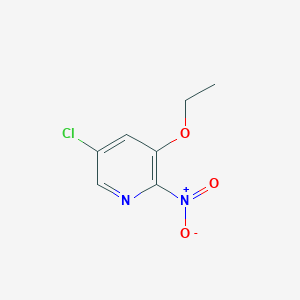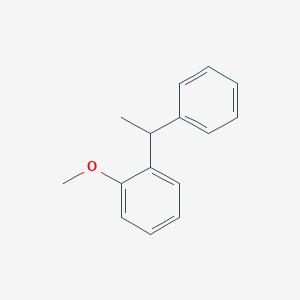
(alpha-Methylbenzyl)anisole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (alpha-Methylbenzyl)anisole can be achieved through several methods. One common approach involves the Williamson ether synthesis, where sodium phenoxide reacts with an alpha-methylbenzyl halide under basic conditions to form the desired ether. The reaction typically occurs in an ethanol or water solution.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of excess dimethyl sulfate on sodium phenoxide to obtain the intermediate anisole, which is then further reacted with alpha-methylbenzyl halide. This method is advantageous due to its cost-effectiveness and reduced environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: (alpha-Methylbenzyl)anisole undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The methoxy group is an ortho/para directing group, making the compound more reactive towards electrophilic aromatic substitution reactions.
Oxidation: The compound can be oxidized to form corresponding phenolic compounds.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid are used to introduce nitro groups.
Halogenation: Halogens such as bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Major Products Formed:
Nitration: Produces nitro derivatives such as 4-nitro-alpha-methylbenzyl anisole.
Halogenation: Forms halogenated derivatives like 4-bromo-alpha-methylbenzyl anisole.
Oxidation: Results in phenolic compounds such as 4-hydroxy-alpha-methylbenzyl anisole.
Wissenschaftliche Forschungsanwendungen
(alpha-Methylbenzyl)anisole has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fragrances, dyes, and other industrial chemicals
Wirkmechanismus
The mechanism of action of (alpha-Methylbenzyl)anisole involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The methoxy group enhances the electron density of the benzene ring, making it more reactive towards electrophiles. The compound’s effects are mediated through the formation of intermediates that undergo further transformations, leading to the desired products .
Vergleich Mit ähnlichen Verbindungen
Anisole (Methoxybenzene): Similar structure but lacks the alpha-methylbenzyl group.
Benzyl Anisole: Contains a benzyl group instead of an alpha-methylbenzyl group. It exhibits different reactivity patterns in chemical reactions.
Phenyl Anisole: Similar to (alpha-Methylbenzyl)anisole but without the alpha-methyl group. It has distinct chemical properties and applications.
Uniqueness: Its enhanced nucleophilicity and ability to undergo various chemical transformations make it valuable in synthetic chemistry and industrial applications .
Eigenschaften
CAS-Nummer |
79320-93-7 |
|---|---|
Molekularformel |
C15H16O |
Molekulargewicht |
212.29 g/mol |
IUPAC-Name |
1-methoxy-2-(1-phenylethyl)benzene |
InChI |
InChI=1S/C15H16O/c1-12(13-8-4-3-5-9-13)14-10-6-7-11-15(14)16-2/h3-12H,1-2H3 |
InChI-Schlüssel |
PNIZXQAEXRQZJU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1)C2=CC=CC=C2OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Bromo-8-chloro-3-(propan-2-yl)imidazo[1,5-a]pyrazine](/img/structure/B12065373.png)
![6,8-Difluoro-4-methyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-chromen-2-one](/img/structure/B12065380.png)
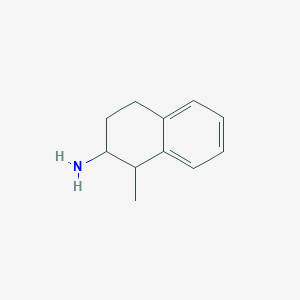
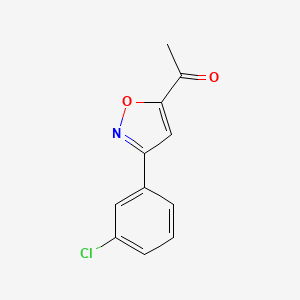
![4-Bromo-2-(difluoromethyl)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B12065393.png)
